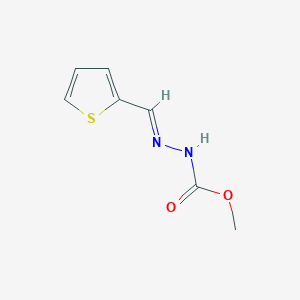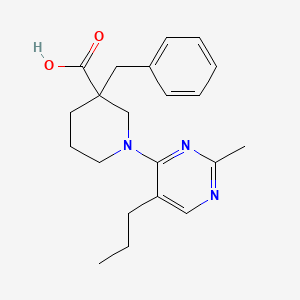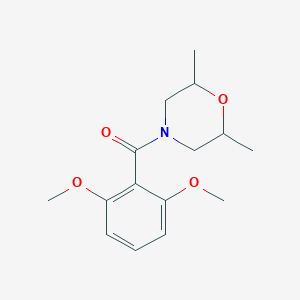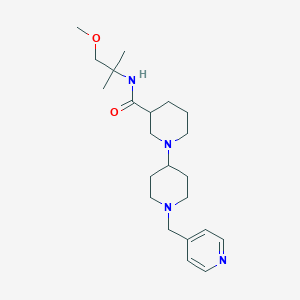
methyl 2-(2-thienylmethylene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate, also known as MTMC, is a compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mechanism of Action
The mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its broad spectrum of biological activities, making it a potential therapeutic agent for various diseases. Additionally, the synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of methyl 2-(2-thienylmethylene)hydrazinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for methyl 2-(2-thienylmethylene)hydrazinecarboxylate could lead to its widespread use in both laboratory and clinical settings.
Conclusion:
In conclusion, methyl 2-(2-thienylmethylene)hydrazinecarboxylate is a compound that has been extensively studied for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple, and it has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets.
Synthesis Methods
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene hydrazine with methyl chloroformate or the reaction of 2-thienylmethylene hydrazine with methyl carbamate. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 60-80%.
Scientific Research Applications
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHUWDZQVVHML-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805306 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)


![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)